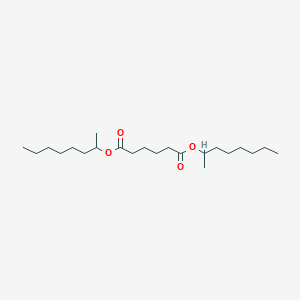

Hexanedioic acid, bis(1-methylheptyl) ester

Übersicht

Beschreibung

Hexanedioic acid, bis(1-methylheptyl) ester is an organic compound with the molecular formula C20H38O4. It is a diester derived from hexanedioic acid and 1-methylheptanol. This compound is commonly used as a plasticizer in the production of flexible plastics and other polymer products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexanedioic acid, bis(1-methylheptyl) ester can be synthesized through the esterification reaction between hexanedioic acid and 1-methylheptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water and excess alcohol to ensure high yield and purity of the ester product. The final product is then purified through distillation or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Hexanedioic acid, bis(1-methylheptyl) ester primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanedioic acid and 1-methylheptanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing the original alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Hexanedioic acid and 1-methylheptanol.

Transesterification: New esters and 1-methylheptanol.

Wissenschaftliche Forschungsanwendungen

Plasticizer in Polymers

Overview : Diisooctyl adipate is primarily used as a plasticizer in the production of flexible plastics. It improves the flexibility and workability of polymer formulations.

Applications :

- Polyvinyl Chloride (PVC) : DOA is widely used in PVC formulations to enhance flexibility and reduce brittleness.

- Rubber Compounds : It serves as a plasticizer in rubber products, improving their processing characteristics and performance.

Case Study :

In a study examining the effects of various plasticizers on PVC properties, DOA was found to significantly improve tensile strength and elongation at break compared to other plasticizers like dioctyl phthalate (DOP) .

Solvent Properties

Overview : Hexanedioic acid, bis(1-methylheptyl) ester acts as an effective solvent for various chemical processes due to its low toxicity and stability.

Applications :

- Coatings and Inks : Used in formulations for paints and inks, enhancing solubility and application properties.

- Adhesives : Serves as a solvent in adhesive formulations, improving adhesion properties without compromising the integrity of the final product.

Advantages :

- Low volatility

- High solvating power for polar and non-polar substances

Emollient in Personal Care Products

Overview : DOA is utilized in cosmetics and personal care products for its skin conditioning properties.

Applications :

- Moisturizers and Creams : Acts as an emollient that helps retain moisture in the skin.

- Antiperspirants and Deodorants : Enhances skin feel and provides a smooth application .

Data Table: Applications Summary

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Plasticizers | PVC, rubber compounds | Improved flexibility, durability |

| Solvents | Coatings, inks, adhesives | Low toxicity, high solvating power |

| Personal Care | Moisturizers, antiperspirants | Skin conditioning, moisture retention |

Industrial Applications

In industrial settings, diisooctyl adipate is employed in various formulations:

Wirkmechanismus

The primary mechanism of action of hexanedioic acid, bis(1-methylheptyl) ester as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound interacts with the polymer matrix, disrupting the crystalline structure and enhancing the material’s pliability.

Vergleich Mit ähnlichen Verbindungen

Hexanedioic acid, bis(1-methylheptyl) ester can be compared with other similar plasticizers, such as:

Hexanedioic acid, bis(2-ethylhexyl) ester: Also known as dioctyl adipate, this compound is widely used as a plasticizer in various applications. It has similar properties but differs in the alcohol component.

Hexanedioic acid, bis(1-methylpropyl) ester: Another ester of hexanedioic acid, with different alcohol groups, leading to variations in its plasticizing efficiency and compatibility with different polymers.

Conclusion

This compound is a versatile compound with significant applications in the production of flexible plastics and other polymer products. Its synthesis, chemical reactions, and applications make it an important subject of study in various scientific fields.

Biologische Aktivität

Hexanedioic acid, bis(1-methylheptyl) ester, also known as bis(1-methylheptyl) adipate, is an ester derived from hexanedioic acid (adipic acid) and 1-methylheptanol. This compound has garnered attention for its potential biological activities, particularly in toxicology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including toxicity assessments, potential therapeutic applications, and chemical properties.

- Molecular Formula : C22H42O4

- Molecular Weight : 370.57 g/mol

- CAS Number : 108-63-4

- LogP : 7.47 (indicating high lipophilicity)

Toxicological Studies

Recent studies have evaluated the toxicity of this compound through various animal models. Key findings include:

- Acute Toxicity : In a study assessing dermal exposure in rabbits, high doses (2060 mg/kg bw/day) resulted in lethargy and labored breathing, while lower doses (410 mg/kg bw/day) caused moderate erythema and slight desquamation .

- Subchronic Toxicity : A 90-day feeding study in rats indicated a no-observed-adverse-effect level (NOAEL) of 189 mg/kg bw/day, with significant effects on body weight gain and organ weights at higher doses .

- Carcinogenicity : Long-term studies did not show evidence of carcinogenicity in rats; however, increased incidences of hepatocellular neoplasms were observed in female mice at high dietary levels (12000 and 25000 ppm) .

Antibacterial Activity

Research has demonstrated that hexanedioic acid derivatives possess varying degrees of antibacterial properties. For instance:

- A study identified several bioactive compounds from marine sponges, including hexanedioic acid derivatives, which showed selective inhibition against certain bacterial strains .

- The compound's activity was assessed using gas chromatography-mass spectrometry (GC-MS), revealing its potential as a bioactive agent in specific extracts .

The mechanism by which hexanedioic acid esters exert their biological effects may involve:

- Peroxisome Proliferation : The compound activates peroxisome proliferator-activated receptors (PPARs), potentially influencing lipid metabolism and cellular proliferation pathways .

- Cytotoxicity : Further investigations are needed to evaluate the cytotoxic effects against mammalian cell lines to understand its safety profile better.

Study on Marine Sponges

In a study examining the antibacterial properties of extracts from marine sponges, hexanedioic acid derivatives were isolated and tested for their efficacy against various bacterial strains. The results indicated that certain fractions containing these esters exhibited broad-spectrum antibacterial activity .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Antibacterial Activity |

|---|---|---|---|

| This compound | C22H42O4 | 370.57 g/mol | Moderate |

| Hexanedioic Acid, Dioctyl Ester | C22H42O4 | 370.57 g/mol | Low |

| Hexanedioic Acid, Bis(2-Ethylhexyl) Ester | C22H42O4 | 370.57 g/mol | High |

Eigenschaften

IUPAC Name |

dioctan-2-yl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-5-7-9-11-15-19(3)25-21(23)17-13-14-18-22(24)26-20(4)16-12-10-8-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUMJAGKSDIHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)CCCCC(=O)OC(C)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026795 | |

| Record name | Hexanedioic acid, bis(1-methylheptyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanedioic acid, 1,6-bis(1-methylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

108-63-4 | |

| Record name | 1,6-Bis(1-methylheptyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-methylheptyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANEDIOIC ACID, BIS(1-METHYLHEPTYL) ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(1-methylheptyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, bis(1-methylheptyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1-methylheptyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TLQ9O0CWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.